molecular formula C19H17N5OS2 B2543309 5-((2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)methyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole CAS No. 1351618-69-3

5-((2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)methyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

Cat. No. B2543309
CAS RN: 1351618-69-3
M. Wt: 395.5
InChI Key: FYKNYXDSQAULLS-UHFFFAOYSA-N
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Description

The compound "5-((2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)methyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole" is a heterocyclic molecule that appears to be a part of a broader class of compounds with potential biological activities. The structure suggests the presence of multiple rings, including oxadiazole, thiazole, and pyrimidine, which are common in medicinal chemistry due to their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related oxadiazole derivatives often involves cyclo-condensation reactions. For instance, a class of [1,2,4]oxadiazolo[4,5-a]thiazolo[2,3-b]pyrimidin-9(10H)-ones was prepared by reacting nitrile oxide with thiazolo[3,2-a]pyrimidin-3-one derivatives, indicating the versatility of oxadiazole synthesis methods . Similarly, the synthesis of 1,3,4-oxadiazole derivatives can be achieved by cyclo-condensation of aceto hydrazide with carbon disulfide followed by S-alkylation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized using various spectroscopic techniques. For example, the structure of newly synthesized oxadiazole compounds is confirmed by IR, NMR, and mass spectrometry . The chemical shifts observed in NMR spectra, particularly in the 13C NMR of the oxadiazole ring, are crucial for determining the position of substitutions and confirming the structure of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of oxadiazole derivatives varies depending on the substituents and the reaction conditions. Alkylation reactions tend to occur at the sulfur atom, while aminomethylation and acylation preferentially take place at the nitrogen atom . These reactions are important for the functionalization of the oxadiazole core and could be relevant for further derivatization of the compound under study.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, melting point, and stability. For instance, the introduction of a pyrimidinylthio moiety in 1,3,4-oxadiazoles and related compounds can lead to novel properties and potential biological activities . The anti-inflammatory activity of some oxadiazole derivatives has been reported, with certain compounds showing higher activity than acetylsalicylic acid . Additionally, antifungal and antibacterial activities have been observed for these compounds, suggesting a broad spectrum of potential pharmacological applications.

Scientific Research Applications

Synthesis and Characterization

A series of new N- and S-substituted 1,3,4-oxadiazole derivatives were synthesized to explore their chemical properties and potential applications in scientific research. The synthesis involved cyclization processes and the structures were elucidated using spectral and analytical data, indicating the versatility of these compounds for further chemical modifications (El‐Sayed et al., 2008).

Antimicrobial Activity

Derivatives of 2-Methylbenzimidazole containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycle demonstrated significant antimicrobial activity against bacteria, mold, and yeast. This suggests their potential use as antimicrobial agents, highlighting the importance of such compounds in developing new therapeutic strategies (Tien et al., 2016).

Chemical Transformations

The compound "5-((2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)methyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole" and its analogs are central to various chemical transformations, leading to the synthesis of novel heterocyclic compounds with potential biological activities. These transformations involve key reactions such as cyclization, which are essential for the development of new pharmaceuticals and materials (Žugelj et al., 2009).

Potential Anticancer Agents

Compounds with 1,3,4-oxadiazole moieties have been investigated for their potential anticancer activities. The synthesis of these compounds involves innovative chemical strategies, and their biological evaluation indicates a promising avenue for the development of new anticancer drugs (Redda & Gangapuram, 2007).

Antifungal Activity

Novel series of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antifungal activity. These studies contribute to the search for new antifungal agents, highlighting the therapeutic potential of 1,3,4-oxadiazole derivatives in treating fungal infections (Shelke et al., 2014).

properties

IUPAC Name

5-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]methyl]-3-pyrimidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS2/c1-12-4-5-13(2)14(8-12)10-26-19-22-15(11-27-19)9-16-23-18(24-25-16)17-20-6-3-7-21-17/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKNYXDSQAULLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)methyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

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